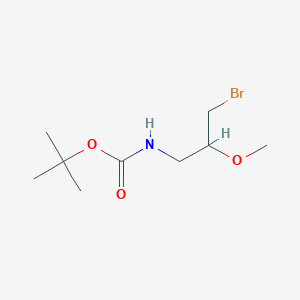

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

Description

Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate is a brominated carbamate derivative widely employed as a synthetic intermediate in organic chemistry and pharmaceutical development. Its molecular formula is C₉H₁₈BrNO₃, with a molecular weight of 268.15 g/mol and CAS numbers 2353785-64-3 and 1397707-56-0 . The compound features a tert-butoxycarbonyl (Boc)-protected amine group and a bromine atom on a methoxy-substituted propyl chain. This structure makes it a versatile building block for introducing bromine into target molecules, particularly in medicinal chemistry for synthesizing anticoagulants like rivaroxaban intermediates .

Key properties:

- Boc protection: Stabilizes the amine group during multi-step syntheses.

- Bromine substituent: Serves as a leaving group or handles for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Methoxy group: Enhances solubility in polar solvents and influences electronic effects.

Properties

Molecular Formula |

C9H18BrNO3 |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

tert-butyl N-(3-bromo-2-methoxypropyl)carbamate |

InChI |

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6H2,1-4H3,(H,11,12) |

InChI Key |

YMJWKZHQIXLQBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CBr)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Direct Carbamation of 3-bromo-2-methoxypropylamine

This method involves the direct reaction of a suitable amine precursor with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

| Operational Parameters | Details |

|---|---|

| Reagents | 3-bromo-2-methoxypropylamine, di-tert-butyl dicarbonate (Boc2O), triethylamine or sodium bicarbonate |

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2-4 hours |

| Yield | Typically 70-85% |

- Dissolve 3-bromo-2-methoxypropylamine in dry DCM or THF.

- Cool the mixture to 0°C under inert atmosphere.

- Add di-tert-butyl dicarbonate slowly with stirring, along with triethylamine as a base.

- Allow the reaction to warm to room temperature and stir for several hours.

- Quench with water, extract the organic layer, dry over anhydrous magnesium sulfate, and purify via column chromatography.

Advantages: High purity, straightforward, suitable for scale-up.

Carbamate Formation via Reaction with Boc Anhydride

This is the most common route for installing the tert-butyl carbamate group:

| Reaction Conditions | Details |

|---|---|

| Reagents | 3-bromo-2-methoxypropylamine, di-tert-butyl dicarbonate (Boc2O), triethylamine or sodium bicarbonate |

| Solvent | Dichloromethane or tetrahydrofuran |

| Temperature | 0°C to room temperature |

| Reaction Time | 2-6 hours |

| Yield | Typically 70-90% |

- Dissolve the amine in dry solvent under nitrogen.

- Cool to 0°C and add Boc2O slowly.

- Add triethylamine to neutralize the generated acid.

- Stir at room temperature until completion.

- Work-up involves washing with water, drying, and purification.

Alternative Synthesis Pathway: Using Phosgene or Derivatives

In certain cases, carbamate groups are introduced via phosgene derivatives, such as triphosgene, under controlled conditions:

| Reagents | Conditions | Notes |

|---|---|---|

| Triphosgene | Reflux in dry solvent | More hazardous, requires strict safety measures |

| Amine | Reaction with triphosgene | Forms carbamoyl chloride intermediate, which then reacts with tert-butyl amine |

Data Summary and Comparative Table

| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct carbamation | 3-bromo-2-methoxypropylamine | Boc2O, triethylamine | 0°C to RT, 2-4 hrs | 70-85 | Most straightforward |

| Halogenation + carbamation | 2-methoxypropylamine derivative | NBS, Boc2O | 0°C to RT | 70-90 | Requires halogenation step |

| Phosgene route | Corresponding amine | Triphosgene | Reflux | Variable | More hazardous |

Notes and Best Practices

- Purity of starting materials significantly affects overall yield and purity.

- Anhydrous conditions are critical during carbamate formation to prevent hydrolysis.

- Temperature control during addition of reagents minimizes side reactions.

- Column chromatography or recrystallization are recommended for purification to obtain high purity suitable for research applications.

- Safety precautions should be strictly followed, especially when handling phosgene derivatives or brominating agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C3 position undergoes nucleophilic substitution, enabling functional group transformations.

Key Findings :

-

Substitution occurs selectively at the bromine site due to steric hindrance from the tert-butyl group.

-

Reaction efficiency depends on nucleophile strength and solvent polarity, with THF favoring faster kinetics than DCM .

Hydrolysis Reactions

The carbamate group hydrolyzes under acidic or basic conditions to release the free amine.

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water .

-

Thermal decomposition proceeds via a tetrahedral intermediate, releasing CO₂ and tert-butanol .

Oxidation Reactions

The methoxypropyl chain can undergo oxidation at the methoxy-substituted carbon.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 3 hrs | Carboxylic acid derivative |

| CrO₃ | Acetone, 0°C, 1 hr | Aldehyde intermediate |

Notes :

-

Oxidation typically requires harsh conditions due to the stability of the methoxy group .

-

The tert-butyl carbamate group remains intact during these reactions .

Comparative Reactivity with Analogues

The bromine and methoxy groups differentiate this compound from similar carbamates:

Scientific Research Applications

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to strong acids, the tert-butyl group is cleaved, releasing the free amine . This process is facilitated by the resonance stabilization of the resulting carbocation and the elimination of the trifluoroacetate ion .

Comparison with Similar Compounds

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate

- Molecular formula: C₁₀H₂₀BrNO₂

- Molecular weight : 278.03 g/mol .

- Structural distinction : Two methyl groups at the 2-position of the propyl chain instead of a methoxy group.

- Solubility: Reduced polarity due to the absence of methoxy may lower solubility in polar solvents.

- Applications : Used in alkylation reactions where steric control is critical .

tert-Butyl N-(3-bromo-2-hydroxy-1-phenylpropyl)carbamate

- Molecular formula: C₁₄H₂₀BrNO₃

- Molecular weight : 330.22 g/mol .

- Structural distinction : A phenyl group at the 1-position and a hydroxyl group at the 2-position instead of methoxy.

- Hydrogen bonding: The hydroxyl group enhances polarity and hydrogen-bonding capacity, contrasting with the methoxy’s electron-donating effects.

- Applications : Useful in synthesizing chiral ligands or bioactive molecules requiring aromatic interactions .

tert-Butyl N-(3-fluoro-2-oxopropyl)carbamate

- Molecular formula: C₈H₁₄FNO₃

- Molecular weight : 215.20 g/mol (estimated) .

- Structural distinction : Fluorine replaces bromine, and a ketone (2-oxo) substitutes the methoxy group.

- Impact :

- Electron effects : Fluorine’s strong electron-withdrawing nature alters reactivity, while the ketone increases electrophilicity.

- Reactivity : More prone to nucleophilic attacks at the carbonyl than the brominated analog.

- Applications : Valuable in fluorinated drug analogs and carbonyl-based conjugations .

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate

- Molecular formula : C₁₁H₂₀N₂O₂

- Molecular weight : 236.29 g/mol .

- Structural distinction : A bicyclic framework replaces the linear propyl chain, and bromine is absent.

- Reactivity: Lacks bromine’s leaving-group utility but offers nitrogen for heterocyclic functionalization.

- Applications : Explored in central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .

Comparative Analysis Table

Biological Activity

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is a carbamate derivative noted for its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 252.15 g/mol

- SMILES Notation : CC(C)(C)OC(=O)NCC(CBr)OC

- InChI Key : YMJWKZHQIXLQBE-UHFFFAOYSA-N

The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are critical in organic synthesis and medicinal chemistry .

The biological activity of this compound can be attributed to its interactions with various molecular targets in biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.

- Receptor Modulation : It could act on receptors, influencing cellular signaling processes.

Understanding these interactions is essential for assessing its therapeutic potential and safety profile .

Biological Activity and Applications

Research indicates that this compound has potential applications in:

- Medicinal Chemistry : Its structure suggests possible use in drug development targeting specific diseases.

- Biochemical Studies : The compound's ability to interact with biological molecules makes it a candidate for biochemical assays and studies.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related carbamate derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(3-bromo-2-methylpropyl)carbamate | CHBrNO | Lacks methoxy group; simpler structure |

| Tert-butyl N-(3-chloro-2-methylpropyl)carbamate | CHClNO | Chlorine instead of bromine; different reactivity |

| Tert-butyl N-(4-bromobut-2-en-1-yl)carbamate | CHBrNO | Contains an alkene; different application potential |

| Tert-butyl N-(3-fluoro-2-methylpropyl)carbamate | CHFNO | Fluorine substituent; distinct electronic properties |

The unique combination of bromine and methoxy groups in this compound may influence its reactivity and biological interactions differently compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of tert-butyl N-(3-bromo-2-methoxypropyl)carbamate?

- Methodological Answer : The synthesis of this carbamate derivative typically involves coupling reactions using tert-butyl carbamate precursors with halogenated methoxypropyl intermediates. Key steps include:

- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in analogous carbamate syntheses .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product, given its moderate polarity.

- Yield Optimization : Control reaction temperature (e.g., 0–25°C) to minimize side reactions such as elimination of the bromo group.

- Reference : Synthesis protocols for structurally similar carbamates emphasize the importance of protecting group stability under basic conditions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR : Analyze and NMR spectra for characteristic signals: tert-butyl (δ ~1.4 ppm, singlet), methoxy (δ ~3.3 ppm), and carbamate carbonyl (δ ~155 ppm in ) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H] for CHBrNO: ~266.03).

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood due to potential irritant vapors from the bromo substituent .

- Storage : Store at 2–8°C in a sealed container under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromo group in further functionalization?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model S2 substitution pathways. Key parameters include:

- Activation energy for bromide displacement by nucleophiles (e.g., amines, thiols).

- Solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Molecular Dynamics : Simulate steric effects from the tert-butyl group on nucleophilic attack at the β-carbon.

- Reference : Studies on analogous bromo-carbamates highlight steric hindrance as a limiting factor in substitution reactions .

Q. What strategies resolve discrepancies in crystallographic data for carbamate derivatives?

- Methodological Answer :

- Software Tools : Refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Key steps:

- Validate hydrogen bonding networks (e.g., carbamate NH to methoxy O interactions).

- Check for twinning or disorder using PLATON .

- Data Cross-Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to identify outliers .

Q. How does the methoxy group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Degradation Studies :

- Acidic Conditions (pH < 3) : Monitor carbamate cleavage via LC-MS; the methoxy group may stabilize intermediates through hydrogen bonding .

- Basic Conditions (pH > 10) : Observe hydrolysis of the tert-butyl carbamate to form primary amines, accelerated by the electron-donating methoxy group .

- Kinetic Analysis : Use NMR to track degradation half-lives (t) under varying pH and temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.